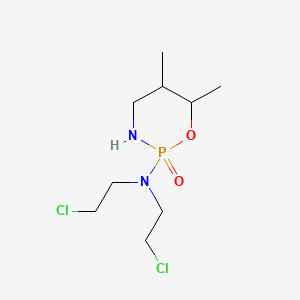![molecular formula C18H19NO2 B14440385 Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate CAS No. 79370-15-3](/img/structure/B14440385.png)
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoate ester group through an ethenyl linkage. Its distinct structure makes it a valuable subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optical materials
Mechanism of Action
The mechanism by which Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective agent in various biochemical pathways. Additionally, its structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethenyl linkage.
4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Contains a pyridinium ring instead of a benzoate ester.
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-chlorobenzenesulfonate: Similar structure with a different counterion
Uniqueness
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
79370-15-3 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
methyl 4-[2-[4-(dimethylamino)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-19(2)17-12-8-15(9-13-17)5-4-14-6-10-16(11-7-14)18(20)21-3/h4-13H,1-3H3 |
InChI Key |
GRYSWPCZNMKYGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
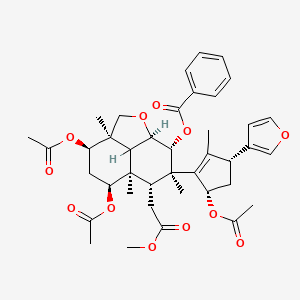



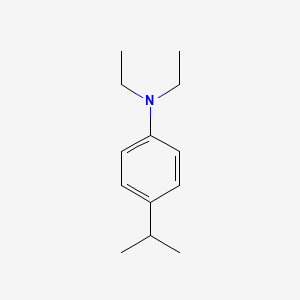
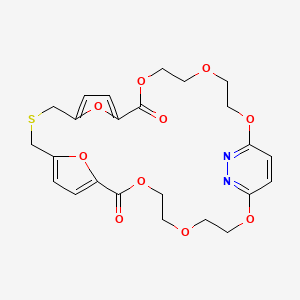
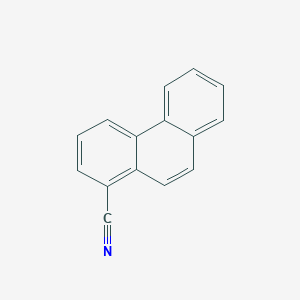
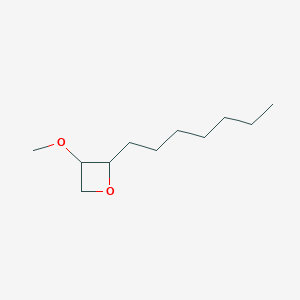


![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
